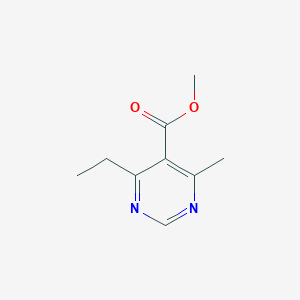

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-keto ester, and urea . The reaction is usually carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

Medicine: Investigated for its role in developing drugs for neurodegenerative diseases and inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal death.

Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Another pyrimidine derivative with similar synthetic routes and applications.

Triazole-Pyrimidine Hybrids: Compounds with combined triazole and pyrimidine structures, showing neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The specific arrangement of substituents, including ethyl and methyl groups, influences its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₁N₃O₂ | Contains ethyl and methyl substituents on the pyrimidine ring |

| Ethyl 6-Methyl-2-Oxo-4-Phenylpyrimidine-5-Carboxylate | C₁₁H₁₃N₃O₃ | Contains a keto group at position 2 |

| Methyl 4-Ethylpyrimidine | C₇H₉N₃O₂ | Lacks the phenyl group; simpler structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

-

Antibacterial Activity :

- The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .

- Comparative studies with other pyrimidine derivatives suggest that modifications in the structure can enhance antibacterial properties, with specific substitutions leading to improved activity profiles.

- Antifungal Activity :

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Enzyme Interaction : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. These interactions are essential for assessing its therapeutic potential and mechanism of action.

- Binding Studies : Interaction studies involving binding assays with biological macromolecules such as proteins and enzymes are ongoing. These studies aim to elucidate the binding affinity and specificity of the compound, which will inform its possible applications in drug development.

Case Studies and Research Findings

Several research initiatives have focused on synthesizing derivatives of this compound to evaluate their biological activities:

- Synthesis and Evaluation : A study synthesized various analogs of this compound and assessed their antimicrobial activities, revealing that structural modifications could significantly influence potency .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that certain functional groups enhance the biological activity of pyrimidine derivatives. For example, compounds with electron-donating groups displayed increased antibacterial effects compared to their electron-withdrawing counterparts .

Properties

CAS No. |

832090-47-8 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 4-ethyl-6-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-4-7-8(9(12)13-3)6(2)10-5-11-7/h5H,4H2,1-3H3 |

InChI Key |

OJLGOAPSTFSRKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=NC(=C1C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.